molecular formula C7H8BrNO2S B13348955 Isopropyl 4-bromothiazole-2-carboxylate

Isopropyl 4-bromothiazole-2-carboxylate

Cat. No.: B13348955
M. Wt: 250.12 g/mol
InChI Key: APOYAJNBUPXVCY-UHFFFAOYSA-N
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Description

Isopropyl 4-bromothiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropyl ester group at the 2-position and a bromine atom at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-bromothiazole-2-carboxylate typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki–Miyaura coupling, which involves the reaction of 2,4-dibromothiazole with an organometallic compound. The reaction conditions usually include a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of reagents and conditions is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-bromothiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 4-bromothiazole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of isopropyl 4-bromothiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring’s electronic properties play a crucial role in its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-bromothiazole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopropyl group may enhance its lipophilicity, making it more suitable for certain biological applications compared to its ethyl or acid counterparts .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

propan-2-yl 4-bromo-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C7H8BrNO2S/c1-4(2)11-7(10)6-9-5(8)3-12-6/h3-4H,1-2H3

InChI Key

APOYAJNBUPXVCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC(=CS1)Br

Origin of Product

United States

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